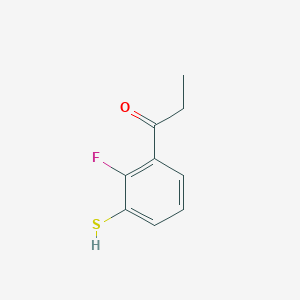
1-(2-Fluoro-3-mercaptophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 1-(2-Fluoro-3-mercaptophenyl)propan-1-one involves several steps. One common method includes the reaction of 2-fluoro-3-mercaptophenylboronic acid with a suitable propanone derivative under specific conditions . The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
1-(2-Fluoro-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Fluoro-3-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive mercapto group.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Fluoro-3-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, leading to enzyme inhibition or modification of protein function. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets .
類似化合物との比較
1-(2-Fluoro-3-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Chloro-3-mercaptophenyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Fluoro-3-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(2-Fluoro-3-mercaptophenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
生物活性
1-(2-Fluoro-3-mercaptophenyl)propan-1-one is an organic compound notable for its unique structural features, including a ketone functional group, a fluorine atom, and a thiol (mercapto) group. These characteristics contribute to its significant biological activity, particularly in enzyme inhibition and protein modification. This article reviews the compound's biological activities, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C9H9FOS, with a molecular weight of approximately 184.23 g/mol. The presence of the fluorine atom enhances the compound's reactivity, while the thiol group facilitates covalent interactions with biological targets, particularly cysteine residues in proteins.
Enzyme Inhibition
The thiol group in this compound enables it to form covalent bonds with proteins, which can modulate enzymatic activity. This property is crucial for understanding its potential as a biochemical probe for studying protein functions and pathways relevant to various diseases.
Table 1: Comparison of Biological Activities
| Compound Name | Key Activity | Mechanism of Action |
|---|---|---|
| This compound | Enzyme inhibition | Covalent bonding to cysteine residues |
| 1-(3-Fluoro-5-mercaptophenyl)propan-1-one | Antimicrobial properties | Interaction with cellular targets |
| 1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one | Protein modification | Alters protein function through thiol interactions |
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. Its ability to interact with various biological targets suggests potential applications in developing new antimicrobial agents. Further studies are needed to elucidate the specific mechanisms involved.
Study on Protein Modulation
In a recent study, researchers investigated the effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to significantly inhibit enzyme activity at micromolar concentrations, demonstrating its potential as a therapeutic agent for metabolic disorders .
Pharmacological Screening
A pharmacological screening of various compounds, including this compound, revealed that it effectively modulates protein interactions within cellular pathways. This screening highlighted its potential use as a tool for further exploration of drug development strategies targeting specific diseases .
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods typically involve the introduction of the fluorine and thiol groups onto the phenyl ring through various organic reactions, enhancing the compound's reactivity and biological activity .
特性
分子式 |
C9H9FOS |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
1-(2-fluoro-3-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2H2,1H3 |
InChIキー |
LCQBTWVNUTYLNQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=CC=C1)S)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















